2,2-Difluoropropylamine hydrochloride

Description

The exact mass of the compound this compound is 131.0313333 g/mol and the complexity rating of the compound is 44.1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

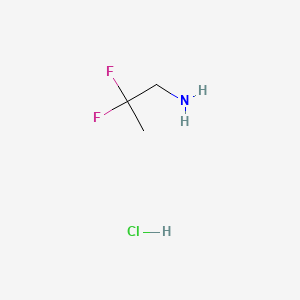

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,2-difluoropropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7F2N.ClH/c1-3(4,5)2-6;/h2,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDJKGOWDPKVIBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80962273 | |

| Record name | 2,2-Difluoropropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80962273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

421-00-1, 868241-48-9 | |

| Record name | 2,2-Difluoropropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80962273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Difluoropropylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 421-00-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,2-Difluoropropylamine hydrochloride chemical structure and analysis

An In-depth Technical Guide to the Chemical Structure and Analysis of 2,2-Difluoropropylamine Hydrochloride

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern drug discovery and materials science, the selective incorporation of fluorine atoms into organic molecules is a cornerstone strategy for modulating physicochemical and biological properties.[1] The high electronegativity and small van der Waals radius of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] this compound is one such strategic building block, offering a gem-difluorinated propyl scaffold with a primary amine for further synthetic elaboration. Its hydrochloride salt form enhances stability and aqueous solubility, making it a versatile intermediate for pharmaceutical and agrochemical research.[2][3]

This guide provides a comprehensive technical overview of this compound, moving beyond simple data reporting to offer insights into its structural characterization and analytical validation. The methodologies described herein are designed to be self-validating, ensuring the scientific integrity required for rigorous research and development programs.

Core Molecular Identity and Physicochemical Profile

This compound is the salt formed between the organic base 2,2-difluoropropan-1-amine and hydrochloric acid.[4] The gem-difluoro group at the C2 position is the key structural feature, sterically shielding the adjacent carbon and influencing the basicity of the primary amine.

| Identifier | Value | Source |

| IUPAC Name | 2,2-difluoropropan-1-amine;hydrochloride | PubChem[4] |

| CAS Number | 868241-48-9 | Alachem Co., Ltd.[5] |

| Molecular Formula | C₃H₈ClF₂N | PubChem[4] |

| Molecular Weight | 131.55 g/mol | PubChem[4] |

| Monoisotopic Mass | 131.0313333 Da | PubChem[4] |

| SMILES | CC(CN)(F)F.Cl | CymitQuimica[3] |

| Physical Form | White to off-white crystalline powder | CymitQuimica[3], ChemicalBook[6] |

| Melting Point | 235-239 °C | ChemicalBook[6] |

| Solubility | Soluble in water | Nanjing Finechem[7] |

Synthetic Strategy: A Generalized Approach

While multiple proprietary routes exist for the synthesis of this compound, a common and logical approach involves the reductive amination of a suitable difluorinated carbonyl precursor. This method is robust and allows for the introduction of the amine functionality in a controlled manner. The final step involves salt formation to yield the stable hydrochloride product.

Caption: Generalized synthetic workflow for this compound.

The choice of reducing agent is critical; sodium cyanoborohydride (NaBH₃CN) is often preferred for its selectivity in reducing the intermediate imine in the presence of the starting aldehyde. The final salt formation is typically achieved by treating a solution of the free base in a solvent like isopropanol (IPA) or diethyl ether with a solution of hydrogen chloride.[2] Recrystallization from a suitable solvent system affords the purified, crystalline product.

Comprehensive Analytical Characterization

A multi-technique approach is essential for the unambiguous confirmation of structure and purity, a requirement for its use in regulated industries.[8] The following protocols represent a robust system for the complete characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy provides unparalleled insight into the molecular skeleton. For a fluorinated compound, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.

Rationale for Experimental Choices:

-

¹H NMR: Confirms the presence and connectivity of protonated carbons (methyl and methylene groups).

-

¹⁹F NMR: Directly observes the fluorine atoms, providing a highly sensitive probe of the local chemical environment.[9][10] The absence of background signals in ¹⁹F NMR makes it an excellent tool for purity analysis in fluorinated compounds.[11]

-

¹³C NMR: Determines the carbon framework of the molecule.

Predicted NMR Spectral Data:

| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity | Key Couplings |

| ¹H | -CH₃ (C3) | ~1.5 - 1.8 | Triplet (t) | ³JHF ≈ 18-22 Hz |

| ¹H | -CH₂- (C1) | ~3.2 - 3.5 | Triplet (t) | ³JHF ≈ 12-16 Hz |

| ¹H | -NH₃⁺ | ~8.0 - 9.0 | Broad Singlet (br s) | Exchanges with D₂O |

| ¹³C | -CH₃ (C3) | ~20 - 25 | Triplet (t) | ²JCF ≈ 25-30 Hz |

| ¹³C | -CH₂- (C1) | ~45 - 50 | Triplet (t) | ²JCF ≈ 20-25 Hz |

| ¹³C | -CF₂- (C2) | ~120 - 125 | Triplet (t) | ¹JCF ≈ 240-250 Hz |

| ¹⁹F | -CF₂- (C2) | ~ -90 to -110 | Quartet of Triplets (qt) | ³JFH ≈ 18-22 Hz, ³JFH ≈ 12-16 Hz |

Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh ~10-15 mg of this compound and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is excellent for observing H-F couplings but will exchange the amine protons. DMSO-d₆ will allow observation of the amine protons.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

To confirm the -NH₃⁺ peak, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum; the amine proton signal should disappear.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum. This provides a clean signal for chemical shift determination.

-

Acquire a proton-coupled ¹⁹F spectrum to observe the coupling to the adjacent methyl and methylene protons, which is crucial for structural confirmation.[12]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum (e.g., using a DEPTQ pulse sequence) to identify all carbon types (CH₃, CH₂, CF₂). A longer acquisition time (e.g., 1024 scans or more) is typically required due to the lower natural abundance of ¹³C.

-

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement.

Rationale for Experimental Choices:

-

Electrospray Ionization (ESI): A soft ionization technique ideal for polar and ionic compounds like amine hydrochlorides, minimizing fragmentation and preserving the molecular ion.

-

Positive Ion Mode: The amine is readily protonated, making it highly sensitive in positive ion mode. The expected ion is the free base [M+H]⁺.

Protocol: HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.

-

Instrumentation: Infuse the sample solution into an ESI-Time-of-Flight (ESI-TOF) or Esi-Orbitrap mass spectrometer.

-

Data Acquisition: Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.

-

Data Analysis:

-

Identify the peak corresponding to the protonated free base, [C₃H₇F₂N + H]⁺.

-

Expected Exact Mass: 96.0621.

-

Calculated Exact Mass for [C₃H₈F₂N]⁺: 96.0619.

-

Compare the measured mass to the calculated mass. A mass accuracy of <5 ppm provides high confidence in the elemental formula.

-

High-Performance Liquid Chromatography (HPLC): Purity Determination

A validated stability-indicating HPLC method is required to determine the purity of the compound and identify any potential impurities.[13]

Rationale for Method Design:

-

Reversed-Phase (RP) Chromatography: While the compound is polar, a modern polar-embedded or polar-endcapped C18 column can provide sufficient retention.

-

Mobile Phase: A buffered mobile phase is necessary to ensure consistent ionization state and peak shape for the amine. A low pH (e.g., pH 2.5-3.0) using a phosphate or formate buffer will ensure the amine is fully protonated. Acetonitrile is a common organic modifier.[14]

-

UV Detection: The compound lacks a strong chromophore, so detection at a low wavelength (e.g., 205-215 nm) is necessary.[15] Alternatively, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used for universal detection.

Caption: Standard HPLC workflow for purity analysis and quality control.

Protocol: RP-HPLC Method for Purity Analysis

-

Instrumentation & Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 2.8 with phosphoric acid.

-

Mobile Phase B: Acetonitrile.

-

Elution: Isocratic, 95% A : 5% B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

-

-

Standard and Sample Preparation:

-

Diluent: Mobile phase.

-

Standard Solution: Accurately weigh ~10 mg of reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration = 0.1 mg/mL).

-

Sample Solution: Prepare the sample to be tested at the same target concentration as the standard.

-

-

Analysis and Calculation:

-

Inject the diluent (blank), followed by five replicate injections of the standard solution to establish system suitability (RSD of peak area < 2.0%).[14]

-

Inject the sample solution in duplicate.

-

Calculate the purity by the area percent method:

-

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

-

-

Safety, Handling, and Storage

Proper handling is essential due to the hazardous nature of this compound.

-

Hazard Profile: this compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4][16]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7] It should be stored under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C for long-term stability.[6]

Conclusion

This compound is a valuable chemical intermediate whose utility is predicated on its confirmed identity and purity. The analytical workflows detailed in this guide, integrating NMR, MS, and HPLC, provide a robust, self-validating framework for its complete characterization. By understanding the causality behind each analytical choice, researchers and drug development professionals can ensure the quality and integrity of this critical building block, thereby accelerating their research and development endeavors.

References

- 1. hovione.com [hovione.com]

- 2. echemi.com [echemi.com]

- 3. CAS 868241-48-9: this compound [cymitquimica.com]

- 4. This compound | C3H8ClF2N | CID 2758355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 868241-48-9 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 6. This compound CAS#: 868241-48-9 [m.chemicalbook.com]

- 7. This compound Manufacturer & Supplier in China | CAS 453-21-0 | High Purity, Quality Assurance, Uses, Safety Data [nj-finechem.com]

- 8. Small Molecule Drug Characterization and Purity Analysis | アジレント [agilent.com]

- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biophysics.org [biophysics.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ymerdigital.com [ymerdigital.com]

- 14. Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. chemical-label.com [chemical-label.com]

An In-Depth Technical Guide to 2,2-Difluoropropylamine Hydrochloride: A Key Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Gem-Difluoro Moiety

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic properties. Among the various fluorinated motifs, the gem-difluoro group (-CF2-) stands out for its profound impact on a molecule's metabolic stability, lipophilicity, and binding affinity. 2,2-Difluoropropylamine hydrochloride (CAS Number: 868241-48-9) is a critical building block that provides a synthetically accessible source of the 2,2-difluoropropylamine moiety, a valuable bioisostere for various functional groups in drug design.[1][2]

This technical guide offers a comprehensive overview of this compound, from its fundamental properties and synthesis to its analytical characterization and strategic applications in drug development. The insights provided herein are intended to empower researchers and scientists to effectively leverage this versatile building block in their pursuit of novel therapeutics.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] Its hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications.[1]

| Property | Value | Source(s) |

| CAS Number | 868241-48-9 | [3] |

| Molecular Formula | C₃H₈ClF₂N | [3] |

| Molecular Weight | 131.55 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 235-239 °C | [4] |

| Solubility | Soluble in water | [1] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [4] |

Synthesis of this compound: A Practical Approach

While several synthetic routes to 2,2-difluoropropylamine can be envisioned, a common and practical approach involves the reduction of 2,2-difluoropropionamide. This method is advantageous due to the commercial availability of the starting amide or its straightforward preparation from 2,2-difluoropropionic acid.

Experimental Protocol: Reduction of 2,2-Difluoropropionamide

This protocol describes a representative procedure for the synthesis of 2,2-difluoropropylamine from 2,2-difluoropropionamide using lithium aluminum hydride (LAH), followed by conversion to its hydrochloride salt.

Step 1: Reduction of 2,2-Difluoropropionamide to 2,2-Difluoropropylamine

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride (LAH) (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Addition of Amide: A solution of 2,2-difluoropropionamide (1.0 equivalent) in anhydrous THF is added dropwise to the LAH suspension at 0 °C. The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux for 4-6 hours.

-

Work-up: After completion of the reaction (monitored by TLC or LC-MS), the mixture is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and finally more water (Fieser work-up).[5] The resulting granular precipitate is filtered off, and the filter cake is washed with THF. The combined organic filtrates contain the free base, 2,2-difluoropropylamine.

Step 2: Formation of the Hydrochloride Salt

-

Salt Formation: The THF solution of 2,2-difluoropropylamine is cooled in an ice bath. A solution of hydrochloric acid in a suitable solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring until the solution becomes acidic.

-

Isolation: The precipitated this compound is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product as a white solid.

Caption: Synthetic workflow for this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two main signals. A triplet corresponding to the methyl (CH₃) protons, split by the two adjacent fluorine atoms. The methylene (CH₂) protons adjacent to the nitrogen will appear as a triplet, also due to coupling with the geminal fluorine atoms. The amine protons (NH₃⁺) will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will exhibit three distinct signals. The methyl carbon will appear as a triplet due to one-bond coupling with the two fluorine atoms. The quaternary carbon bearing the two fluorine atoms will also be a triplet. The methylene carbon will be a triplet due to two-bond C-F coupling.

| Data Type | Predicted Chemical Shift (δ) / m/z | Expected Multiplicity / Fragmentation |

| ¹H NMR | ~1.6 ppm (CH₃), ~3.4 ppm (CH₂), ~8.5 ppm (NH₃⁺) | Triplet (CH₃), Triplet (CH₂), Broad Singlet (NH₃⁺) |

| ¹³C NMR | ~23 ppm (CH₃), ~45 ppm (CH₂), ~120 ppm (CF₂) | Triplet (CH₃), Triplet (CH₂), Triplet (CF₂) |

| Mass Spec. (EI) | M⁺ not observed, [M-CH₃]⁺, [M-NH₂]⁺, [CH₂NH₂]⁺ (base peak) | Alpha-cleavage is the dominant fragmentation pathway for primary amines.[6][7] |

Mass Spectrometry (MS)

Electron impact (EI) mass spectrometry of the free base, 2,2-difluoropropylamine, is expected to show characteristic fragmentation patterns for primary amines.[6][7] The molecular ion peak may be weak or absent. The base peak is typically the result of α-cleavage, leading to the formation of the [CH₂NH₂]⁺ iminium ion at m/z 30.

Applications in Drug Discovery: A Bioisosteric Replacement Strategy

The 2,2-difluoropropylamine moiety is a valuable bioisostere for various functional groups, including the corresponding propanolamine. This bioisosteric replacement can lead to significant improvements in a drug candidate's metabolic stability, lipophilicity, and target engagement.[8][9] The gem-difluoro group can act as a hydrogen bond acceptor and can alter the pKa of the neighboring amine, influencing its binding interactions with the target protein.

Caption: Structure-Activity Relationship contributions of the moiety.

Case Study: Application in the Synthesis of a Bardoxolone Methyl Derivative

A notable application of a close derivative, 2,2-difluoropropionamide, is in the synthesis of N-((4aS,6aR,6bS,8aR,12aS,14aR,14bS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,12a,14,14a,14b-octadecahydropicen-4a-yl)-2,2-difluoropropanamide.[2][10] This complex molecule is a derivative of Bardoxolone Methyl, which has been investigated in clinical trials for chronic kidney disease.[2] The incorporation of the 2,2-difluoropropionamide moiety highlights the interest in this particular fluorinated building block for modifying the properties of complex bioactive molecules. While this example uses the amide, it underscores the relevance of the 2,2-difluoropropyl core structure in the development of potential therapeutics. The corresponding amine would be a key starting material for accessing analogues with an amine linkage.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, under an inert atmosphere.[4]

Conclusion

This compound is a valuable and versatile building block for drug discovery and development. Its gem-difluoro motif offers a powerful tool for medicinal chemists to fine-tune the properties of lead compounds, addressing challenges related to metabolic stability, lipophilicity, and target binding. This technical guide provides a foundational understanding of its synthesis, characterization, and strategic application, empowering researchers to unlock the potential of this important fluorinated intermediate in the design of next-generation therapeutics.

References

- 1. CAS 868241-48-9: this compound [cymitquimica.com]

- 2. KR20210018555A - 2,2-difluoropropionamide derivatives of bardoxolone methyl, polymorphic forms and methods of use thereof - Google Patents [patents.google.com]

- 3. This compound | C3H8ClF2N | CID 2758355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. chem.rochester.edu [chem.rochester.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. GCMS Section 6.15 [people.whitman.edu]

- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO2013163344A1 - 2.2-difluoropropionamide derivatives of bardoxolone methyl, polymorphic forms and methods of use thereof - Google Patents [patents.google.com]

Navigating the Synthesis of 2,2-Difluoropropylamine Hydrochloride: A Technical Guide for Drug Development Professionals

Introduction: The Significance of the Gem-Difluoro Moiety in Modern Drug Design

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The gem-difluoro group (CF2), in particular, offers a unique combination of steric and electronic properties that can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 2,2-Difluoropropylamine hydrochloride is a valuable building block that introduces this key motif, enabling the synthesis of novel pharmacologically active compounds. This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to this compound, offering a comparative analysis of starting materials, reaction pathways, and experimental considerations to aid researchers in the strategic selection of the most suitable methodology for their drug development programs.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached from several key starting materials, each with its own set of advantages and challenges. The primary disconnection strategies involve the reduction of a nitrogen-containing functional group or the rearrangement of a carboxylic acid derivative. This guide will focus on three principal pathways:

-

Reduction of 2,2-Difluoropropionitrile: A direct and atom-economical approach.

-

Reduction of 2,2-Difluoropropionamide: A classic transformation leveraging a readily accessible precursor.

-

From 2,2-Difluoropropionic Acid via Curtius Rearrangement: A versatile method that avoids direct handling of the free amine.

The logical workflow for these synthetic strategies is depicted below:

An In-Depth Technical Guide to 2,2-Difluoropropylamine Hydrochloride: A Key Building Block for Modern Drug Discovery

For Immediate Release

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the synthesis, properties, and application of 2,2-Difluoropropylamine hydrochloride (CAS: 868241-48-9). This fluorinated building block is of significant interest in pharmaceutical sciences due to the unique physicochemical and pharmacological properties imparted by the gem-difluoro motif.

Core Molecular Attributes

This compound is the salt form of 2,2-difluoropropan-1-amine, a low molecular weight primary amine featuring a gem-difluoro group adjacent to a methyl group. This structural feature is central to its utility in medicinal chemistry.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below. These characteristics are critical for its handling, reaction setup, and integration into synthetic workflows.

| Property | Value | Source(s) |

| Chemical Formula | C₃H₇F₂N·HCl | [1] |

| Molecular Weight | 131.55 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| CAS Number | 868241-48-9 | [1] |

| Melting Point | 235-239 °C | [2] |

| Solubility | Soluble in water | [1] |

| Predicted pKa (free amine) | 7.12 ± 0.30 | [1] |

Note: The provided pKa is a predicted value and should be considered an estimate. Experimental determination is recommended for precise calculations in formulation and physiological modeling.

The Strategic Importance of the Gem-Difluoro Group in Medicinal Chemistry

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, and the gem-difluoro group (CF₂) offers distinct advantages. As a non-hydrolyzable isostere of a ketone or aldehyde carbonyl group, it can significantly modulate the properties of a parent molecule.

Key Mechanistic Advantages:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~485 kJ/mol). The replacement of metabolically labile C-H bonds with C-F bonds at a strategic position, such as the one adjacent to an amine, can block oxidative metabolism by cytochrome P450 enzymes. This often leads to an increased half-life and improved bioavailability of the drug candidate.

-

Modulation of Basicity: The strong electron-withdrawing nature of the two fluorine atoms significantly lowers the basicity (pKa) of the proximal amine group compared to its non-fluorinated analogues. This is a critical parameter for drug design, as it influences the compound's ionization state at physiological pH, affecting its solubility, membrane permeability, and potential for off-target interactions (e.g., hERG channel binding).

-

Enhanced Lipophilicity: Fluorination typically increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and the blood-brain barrier. The gem-difluoro motif provides a localized increase in lipophilicity, which can be fine-tuned by the medicinal chemist to achieve the desired absorption, distribution, metabolism, and excretion (ADME) profile.

-

Conformational Control: The presence of the bulky and electronegative fluorine atoms can induce specific conformational preferences in the molecule. This can lead to a more favorable binding orientation with the target protein, resulting in increased potency and selectivity.[1]

Synthesis and Manufacturing Pathway

The most logical and industrially scalable synthesis of 2,2-difluoropropylamine originates from its corresponding nitrile precursor, 2,2-difluoropropionitrile. The overall synthetic workflow involves the reduction of the nitrile to the primary amine, followed by salt formation.

Figure 1. High-level synthesis workflow.

Experimental Protocol: Reduction of 2,2-Difluoropropionitrile

The following protocol describes a representative procedure for the synthesis of the free amine via borane reduction, a common method for converting nitriles to primary amines under relatively mild conditions.

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped chemical laboratory. All necessary safety precautions must be taken.

Materials:

-

Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF[5]

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), aqueous solution (e.g., 3 M)

-

Sodium hydroxide (NaOH), aqueous solution (e.g., 3 M)

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), charge a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and an addition funnel with 2,2-difluoropropionitrile (1.0 eq) dissolved in anhydrous THF. Cool the solution to 0 °C using an ice-water bath.

-

Borane Addition: Slowly add the borane-THF solution (approx. 1.1 eq of BH₃) to the stirred nitrile solution via the addition funnel, maintaining the internal temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux (approx. 65 °C) for 2-4 hours, or until the reaction is deemed complete by an appropriate monitoring technique (e.g., GC-MS or TLC analysis of quenched aliquots).

-

Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add 3 M aqueous HCl to quench the excess borane and hydrolyze the intermediate borane-amine complex. Caution: Hydrogen gas evolution will occur.

-

Workup: Stir the mixture at room temperature for 1-2 hours. Remove the THF under reduced pressure. Basify the remaining aqueous solution to a pH > 12 by the slow addition of 3 M aqueous NaOH, ensuring the temperature is controlled with an ice bath.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

-

Isolation of Free Amine: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure to yield 2,2-difluoropropan-1-amine as the free base. Note: Due to its potential volatility, care must be taken during solvent removal.

Protocol: Hydrochloride Salt Formation

-

Dissolve the crude 2,2-difluoropropan-1-amine free base in a minimal amount of a suitable solvent like diethyl ether or methanol.

-

Cool the solution to 0 °C.

-

Slowly add a solution of HCl in diethyl ether (or a similar solvent) dropwise with stirring until precipitation is complete and the solution is acidic.

-

Collect the resulting white solid by vacuum filtration.

-

Wash the solid with cold diethyl ether and dry under vacuum to yield this compound.

Quality Control and Analytical Characterization

Ensuring the purity and identity of this compound is paramount for its successful use in GMP (Good Manufacturing Practice) environments and reproducible research. A suite of analytical techniques should be employed.

Analytical Workflow

Figure 2. Quality control workflow.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is used to confirm the structure. Expected signals would include a triplet for the -CH₂- group due to coupling with the adjacent fluorine atoms, and a triplet for the -CH₃ group, also due to coupling with the fluorine atoms. The ammonium protons (-NH₃⁺) may appear as a broad singlet.[6][7][8]

-

¹³C NMR: The carbon NMR spectrum provides confirmation of the carbon backbone. The signal for the CF₂ carbon will be split into a triplet by the two fluorine atoms.[7][8][9]

High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV, ELSD, or MS) is the primary method for determining the purity of the compound and quantifying any impurities.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the free base cation (C₃H₇F₂N).

Applications in Drug Development

This compound serves as a valuable building block for introducing the 2,2-difluoropropyl moiety into more complex bioactive molecules.[1][10] Its primary amine handle allows for a wide range of subsequent chemical transformations, including:

-

Amide bond formation

-

Reductive amination

-

N-alkylation and N-arylation

-

Formation of sulfonamides, ureas, and carbamates

While specific examples in publicly disclosed late-stage clinical candidates are proprietary, the utility of similar small fluorinated amines is well-documented in patent literature for therapeutic areas including oncology, neuroscience, and infectious diseases.[11] The 2,2-difluoropropylamine motif is particularly useful for synthesizing analogues of existing drugs to improve their metabolic stability and overall pharmacokinetic profile.

Safety, Handling, and Storage

Hazard Profile:

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[2]

Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

For long-term stability, storage at 2-8 °C under an inert atmosphere is recommended.

References

- 1. CAS 868241-48-9: this compound [cymitquimica.com]

- 2. This compound | 868241-48-9 [sigmaaldrich.com]

- 3. 2,2-Difluoropropanenitrile | C3H3F2N | CID 21731012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. benchchem.com [benchchem.com]

- 6. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose [mdpi.com]

- 8. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Chloropropene(557-98-2) 13C NMR spectrum [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. nbinno.com [nbinno.com]

Spectroscopic Characterization of 2,2-Difluoropropylamine Hydrochloride: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,2-Difluoropropylamine hydrochloride (C₃H₈ClF₂N), a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of published experimental spectra for this specific molecule, this guide synthesizes predicted spectroscopic data based on established principles and analysis of structurally analogous compounds. We will delve into the theoretical Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound, offering a robust framework for its identification and characterization. This guide is designed to be a practical resource, explaining the causality behind expected spectral features and providing detailed, protocol-driven insights for laboratory application.

Introduction

This compound is a primary amine hydrochloride salt featuring a geminal difluoro group on the propyl chain. The presence of the electronegative fluorine atoms significantly influences the electronic environment of the molecule, making its spectroscopic analysis a compelling case study. Understanding the NMR, IR, and MS profiles of this compound is crucial for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide will systematically explore the predicted spectroscopic data, providing a foundational understanding for researchers working with this and similar fluorinated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The following sections detail the predicted spectra and the rationale behind the predictions.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of this compound is outlined below. The choice of a polar deuterated solvent is critical due to the salt nature of the analyte.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). D₂O is often preferred for amine salts as it can exchange with the acidic N-H protons, leading to their disappearance from the ¹H spectrum, which can aid in peak assignment.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Employ a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Use a relaxation delay of at least 5 seconds to ensure quantitative integration if required.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for each unique carbon.

-

A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled spectrum to simplify the fluorine signal.

-

Reference the spectrum to an external standard such as CFCl₃ (0 ppm).

-

Experimental Workflow for NMR Analysis

Caption: Workflow for NMR spectroscopic analysis.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show two main signals corresponding to the methyl (CH₃) and methylene (CH₂) groups. The amine protons (NH₃⁺) will likely be broad and may exchange with the solvent.

Table 1: Predicted ¹H NMR Data for this compound in D₂O

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.8 - 2.0 | Triplet (t) | 3H | CH₃ | The methyl group is adjacent to a CF₂ group, which will cause a triplet splitting pattern due to coupling with the two fluorine atoms. |

| ~3.4 - 3.6 | Triplet (t) | 2H | CH₂ | The methylene group is adjacent to the CF₂ group and will also appear as a triplet. The downfield shift is due to the deshielding effect of the adjacent ammonium group. |

| ~4.9 (in non-exchanging solvent) | Broad Singlet | 3H | NH₃⁺ | The protons on the nitrogen are acidic and will likely appear as a broad signal. In D₂O, this signal will disappear due to proton-deuterium exchange. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to exhibit three distinct signals. The carbon atoms attached to or near the fluorine atoms will show characteristic splitting patterns in a proton-coupled spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity (¹³C-¹⁹F Coupling) | Assignment | Rationale |

| ~20 - 25 | Triplet (t) | CH₃ | The methyl carbon is coupled to the two adjacent fluorine atoms, resulting in a triplet. |

| ~45 - 50 | Triplet (t) | CH₂ | The methylene carbon is also coupled to the two adjacent fluorine atoms, appearing as a triplet. |

| ~115 - 125 | Triplet (t) | CF₂ | The carbon directly bonded to the two fluorine atoms will be significantly deshielded and will appear as a triplet due to one-bond C-F coupling. |

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity (¹⁹F-¹H Coupling) | Assignment | Rationale |

| -90 to -110 | Quartet of Triplets (qt) | CF₂ | The fluorine atoms are coupled to the adjacent methyl (3H) and methylene (2H) protons, resulting in a complex splitting pattern. In a proton-decoupled spectrum, this would be a singlet. |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the spectrum will be dominated by absorptions from the ammonium group, C-H, C-N, and C-F bonds.

Experimental Protocol: IR Spectroscopy

Methodology:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: Perform a background subtraction to remove atmospheric CO₂ and H₂O signals.

Experimental Workflow for IR Analysis

Caption: Workflow for IR spectroscopic analysis.

Predicted IR Absorption Bands

The IR spectrum of a primary amine hydrochloride is characterized by broad absorptions due to the ammonium group.[1]

Table 4: Predicted Major IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3200 - 2800 | Strong, Broad | N-H stretching (NH₃⁺) | The stretching vibrations of the N-H bonds in the ammonium group give rise to a very broad and intense absorption band.[1] |

| 2950 - 2850 | Medium | C-H stretching | Aliphatic C-H stretching vibrations from the methyl and methylene groups. |

| ~1600 | Medium | N-H bending (asymmetric) | The asymmetric bending vibration of the NH₃⁺ group.[2] |

| ~1500 | Medium | N-H bending (symmetric) | The symmetric bending vibration of the NH₃⁺ group. |

| 1250 - 1020 | Strong | C-N stretching | Stretching vibration of the carbon-nitrogen bond.[2] |

| 1150 - 1000 | Strong, Broad | C-F stretching | The C-F stretching vibrations typically appear as strong and broad bands in this region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and elucidating the structure.

Experimental Protocol: Mass Spectrometry

Methodology:

-

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) for the hydrochloride salt or Electron Ionization (EI) for the free amine.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Experimental Workflow for Mass Spectrometry Analysis

Caption: Workflow for Mass Spectrometry analysis.

Predicted Mass Spectrum

The mass spectrum of the free amine (2,2-Difluoropropylamine) is predicted here, as the hydrochloride salt would typically be analyzed in its protonated form by ESI-MS, showing a molecular ion corresponding to the free amine. The molecular weight of 2,2-Difluoropropylamine is 95.09 g/mol .

Table 5: Predicted Key Fragments in the Mass Spectrum of 2,2-Difluoropropylamine

| m/z | Proposed Fragment | Rationale |

| 95 | [C₃H₇F₂N]⁺ | Molecular ion (M⁺). |

| 76 | [C₃H₆F₂]⁺ | Loss of NH₂ radical. |

| 65 | [CH₂F₂]⁺ | Cleavage of the C-C bond between the CH₂ and CF₂ groups. |

| 30 | [CH₂NH₂]⁺ | Alpha-cleavage, a characteristic fragmentation of primary amines, leading to the loss of a C₂H₃F₂ radical. This is often the base peak.[3][4] |

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented NMR, IR, and MS data, derived from established spectroscopic principles and comparison with analogous structures, offer a valuable resource for the identification and analysis of this compound. The provided experimental protocols and workflows serve as a practical starting point for researchers. It is important to note that experimental verification of this data is essential for definitive structural confirmation. This guide underscores the power of predictive spectroscopy in the absence of published experimental data and provides a solid foundation for future experimental work on this and related fluorinated molecules.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. mass spectrum of propylamine fragmentation pattern of m/z m/e ions for analysis and identification of propylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Video: Mass Spectrometry of Amines [jove.com]

An In-depth Technical Guide to the Solubility of 2,2-Difluoropropylamine Hydrochloride in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2-Difluoropropylamine hydrochloride, a key building block in contemporary drug discovery and organic synthesis.[1] In the absence of extensive public quantitative data, this document synthesizes foundational chemical principles, the known effects of gem-difluorination on physicochemical properties, and established experimental methodologies to offer a robust predictive framework and practical guidance for laboratory professionals.[2] We present a detailed exploration of the theoretical underpinnings of its solubility in various organic solvent classes, a compilation of predicted solubility profiles, and a step-by-step, self-validating experimental protocol for precise solubility determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in solution to facilitate seamless process development, from synthesis to formulation.

Introduction: The Critical Role of Solubility in the Application of this compound

This compound (C₃H₈ClF₂N, Molar Mass: 131.55 g/mol ) is a vital intermediate in the synthesis of novel pharmaceutical agents and specialty chemicals.[1] Its unique structural feature, the gem-dinal difluoro group at the 2-position, imparts significant alterations to the molecule's electronic properties, pKa, and metabolic stability, making it a desirable motif in medicinal chemistry.[2][3] The hydrochloride salt form enhances stability and aqueous solubility, which is advantageous for certain applications.[4]

However, for a vast array of synthetic transformations, purification strategies (like crystallization), and formulation development, a comprehensive understanding of its solubility in organic solvents is paramount. The choice of solvent can dictate reaction kinetics, yield, and purity of the final product. In formulation science, solubility is a critical determinant of a drug's bioavailability. This guide, therefore, aims to provide a detailed technical resource for scientists, enabling informed solvent selection and the development of robust, reproducible processes.

Physicochemical Properties and Their Influence on Solubility

The solubility of a salt like this compound is governed by a delicate balance of intermolecular forces between the solute and the solvent. As an amine salt, it exists as an ion pair in the solid state and in solution: the 2,2-difluoropropylammonium cation and the chloride anion. The dissolution process involves overcoming the lattice energy of the crystal and the solvation of these individual ions by the solvent molecules.

Key Molecular Features Influencing Solubility:

-

Ionic Nature: The primary driver for solubility in polar solvents is the ion-dipole interactions between the ammonium cation and the chloride anion with the solvent molecules.

-

Hydrogen Bonding: The ammonium group (R-NH₃⁺) is a strong hydrogen bond donor, while the fluorine atoms and the chloride anion are hydrogen bond acceptors. Solvents capable of hydrogen bonding will, therefore, be effective at solvating the salt.

-

Polarity: The overall polarity of the molecule, influenced by the C-F bonds, dictates its affinity for polar solvents.

-

The gem-Difluoro Group: The two fluorine atoms are highly electronegative, creating a strong dipole moment. This can influence the acidity of the ammonium proton and affect the molecule's overall lipophilicity, often in complex ways. While fluorination generally increases lipophilicity, the gem-difluoro group's impact can be nuanced and dependent on the overall molecular context.[2]

Predicted Solubility Profile of this compound

While specific quantitative data is scarce, we can predict the solubility of this compound in various organic solvents based on the principle of "like dissolves like" and the physicochemical properties discussed. The following table provides a qualitative and semi-quantitative estimation of solubility at ambient temperature.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol | High | Excellent hydrogen bond donor and acceptor. High polarity effectively solvates the ions. |

| Ethanol | Moderate to High | Similar to methanol but slightly lower polarity may reduce solubility. | |

| Isopropanol | Moderate | Increased hydrocarbon character compared to methanol and ethanol, leading to lower polarity. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Highly polar and can effectively solvate the cation. A good hydrogen bond acceptor. |

| Acetonitrile (ACN) | Low to Moderate | Polar, but a weaker hydrogen bond acceptor than DMSO. May not solvate the ions as effectively. | |

| Acetone | Low | Moderate polarity and weaker ability to stabilize ions compared to other polar aprotic solvents. | |

| Non-Polar | Toluene | Very Low / Insoluble | Lacks the polarity and hydrogen bonding capability to overcome the crystal lattice energy of the salt. |

| Hexane | Very Low / Insoluble | Non-polar nature makes it a very poor solvent for ionic compounds. | |

| Chlorinated | Dichloromethane (DCM) | Low | While it has a dipole moment, it is a poor hydrogen bond donor/acceptor and has limited ability to solvate ions. |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol is based on the widely accepted shake-flask method coupled with gravimetric analysis, which is a robust and self-validating system.

Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

Syringes

-

Pre-weighed, dry evaporating dishes or weighing boats

-

Vacuum oven

Experimental Workflow Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Storage of 2,2-Difluoropropylamine Hydrochloride

Introduction: Navigating the Nuances of a Fluorinated Amine Hydrochloride

2,2-Difluoropropylamine hydrochloride is a valuable building block in contemporary drug discovery and development, prized for its unique stereoelectronic properties conferred by the gem-difluoro group.[1][2] As with any reactive chemical entity, a comprehensive understanding of its stability profile is paramount to ensure the integrity of research findings, the robustness of manufacturing processes, and the safety and efficacy of the final active pharmaceutical ingredient (API). This guide, intended for researchers, scientists, and drug development professionals, provides a deep dive into the theoretical and practical aspects of the stability and storage of this compound.

While specific public-domain data on the degradation kinetics of this compound is limited, this guide will leverage established principles of physical organic chemistry, insights into the behavior of analogous fluorinated amines and hydrochloride salts, and regulatory guidance on stability testing to provide a robust framework for its handling and storage. We will explore the intrinsic factors governing its stability, outline potential degradation pathways, and provide detailed protocols for establishing a comprehensive stability profile.

I. Physicochemical Properties and Intrinsic Stability Considerations

This compound is a white to off-white crystalline solid, typically soluble in water and some polar organic solvents.[3] The hydrochloride salt form generally enhances stability and water solubility compared to the free base.[1]

Several key structural features influence its inherent stability:

-

The C-F Bond: The carbon-fluorine bond is the strongest single bond in organic chemistry, imparting significant thermal and metabolic stability to the molecule.

-

The Amine Hydrochloride: The protonated amine group reduces the nucleophilicity and reactivity of the nitrogen atom, rendering it less susceptible to certain degradation reactions compared to the free base.

-

Hygroscopicity: Like many hydrochloride salts, this compound has the potential to be hygroscopic, meaning it can absorb moisture from the atmosphere. The extent of this will influence its physical and chemical stability.

II. Potential Degradation Pathways: A Mechanistic Perspective

Understanding potential degradation pathways is crucial for designing appropriate stability studies and developing mitigation strategies. For this compound, the following pathways should be considered:

A. Hydrolytic Degradation

While the C-F bonds are generally stable, the overall molecule can be susceptible to hydrolysis under certain pH and temperature conditions. The presence of the amine group can influence the local pH and potentially catalyze degradation. It is essential to investigate the compound's stability across a range of pH values relevant to its intended use and storage.

B. Oxidative Degradation

Amines are known to be susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxide impurities in excipients, or metal ions. Potential oxidation of the amine group in this compound could lead to the formation of various degradation products.

C. Thermal Degradation

The high strength of the C-F bond suggests good thermal stability. However, at elevated temperatures, decomposition can occur. The thermal degradation of fluorinated compounds can be complex, potentially leading to the formation of smaller fluorinated fragments and hydrogen fluoride.[4]

D. Photodegradation

Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. While the chromophore in this compound is not extensive, photostability should be evaluated as per ICH Q1B guidelines.[5]

III. Recommended Storage and Handling: A Proactive Approach to Stability

Based on the physicochemical properties and potential degradation pathways, the following storage and handling conditions are recommended to maintain the integrity of this compound:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool location. For long-term storage, refrigeration (2-8 °C) is recommended.[6] | Minimizes the rate of potential thermal degradation and other chemical reactions. |

| Moisture | Store in a tightly sealed container in a dry place. The use of a desiccator is advisable.[3] | Prevents moisture absorption, which can lead to physical changes and promote hydrolytic degradation. |

| Light | Protect from light by storing in an amber or opaque container.[2] | Minimizes the risk of photodegradation. |

| Inert Atmosphere | For long-term storage of high-purity material, consider storage under an inert atmosphere (e.g., argon or nitrogen). | Reduces the potential for oxidative degradation. |

| Incompatibilities | Store away from strong oxidizing agents.[3] | Prevents potentially vigorous and hazardous reactions. |

IV. Establishing a Comprehensive Stability Profile: Experimental Protocols

Given the limited publicly available stability data for this compound, it is imperative for researchers to perform their own stability studies. The following section provides a framework for conducting these investigations, aligned with regulatory expectations.

A. Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and establish degradation pathways.[5][7] These studies also help in developing and validating a stability-indicating analytical method.[8]

Caption: Workflow for forced degradation studies of this compound.

1. Acidic and Basic Hydrolysis:

-

Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 M HCl and another in 0.1 M NaOH.[9][10]

-

Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw an aliquot, neutralize it, and analyze by a stability-indicating HPLC method.

2. Oxidative Degradation:

-

Prepare a solution of the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).[9]

-

Store at room temperature, protected from light, for a defined period.

-

Analyze aliquots at various time points.

3. Thermal Degradation:

-

For solid-state studies, place a known quantity of the compound in a controlled temperature oven (e.g., 80°C).

-

For solution-state studies, prepare a solution in a relevant solvent and incubate at an elevated temperature.

-

Analyze samples at various time points.

4. Photostability:

-

Expose solid powder and a solution of the compound to light conditions as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[5]

-

Include a dark control sample wrapped in aluminum foil to differentiate between thermal and photodegradation.

-

Analyze the exposed and control samples.

B. Hygroscopicity Assessment

Understanding the hygroscopic nature of this compound is critical for defining appropriate packaging and storage.

Caption: Experimental workflow for assessing the hygroscopicity of this compound.

-

Accurately weigh a sample of this compound into a tared container.

-

Place the open container in a series of controlled humidity chambers (which can be created using saturated salt solutions) at a constant temperature (e.g., 25°C).

-

Monitor the weight of the sample over time until equilibrium is reached at each humidity level.

-

Calculate the percentage of water absorbed at each relative humidity.

-

Characterize the physical form of the sample before and after the experiment (e.g., by visual inspection and Powder X-ray Diffraction) to check for any changes in crystallinity.

V. Development of a Stability-Indicating Analytical Method

A crucial component of any stability study is a validated stability-indicating analytical method (SIAM).[8][11][12] This is typically a high-performance liquid chromatography (HPLC) method that can separate the parent compound from all potential degradation products, impurities, and excipients.

Logical Relationship for SIAM Development

Caption: Logical workflow for the development of a stability-indicating analytical method.

Conclusion: A Framework for Ensuring Compound Integrity

References

- 1. CAS 868241-48-9: this compound [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. This compound Manufacturer & Supplier in China | CAS 453-21-0 | High Purity, Quality Assurance, Uses, Safety Data [nj-finechem.com]

- 4. turi.org [turi.org]

- 5. scispace.com [scispace.com]

- 6. This compound CAS#: 868241-48-9 [m.chemicalbook.com]

- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 8. ijsdr.org [ijsdr.org]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. questjournals.org [questjournals.org]

- 12. ijcrt.org [ijcrt.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Fluorinated Heterocycles Using 2,2-Difluoropropylamine Hydrochloride

Introduction: The Strategic Incorporation of the Gem-Difluoropropyl Moiety in Heterocyclic Chemistry

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] The strategic placement of fluorine atoms can enhance metabolic stability, modulate lipophilicity and basicity, and improve binding affinity to biological targets.[3] Among the various fluorinated motifs, the gem-difluoroalkyl group (CF₂) has garnered significant attention as a bioisostere for carbonyl or ether functionalities, offering a unique combination of steric and electronic properties.[4]

This guide focuses on the application of a versatile and increasingly important building block, 2,2-Difluoropropylamine hydrochloride (CAS 868241-48-9) , in the synthesis of complex fluorinated heterocycles.[5][6] The presence of the gem-difluoro group adjacent to the amine functionality makes this reagent a valuable synthon for introducing the 2,2-difluoropropyl moiety into a variety of heterocyclic scaffolds. The hydrochloride salt form enhances the stability and handling of the otherwise volatile free amine.[7]

This document provides detailed application notes and step-by-step protocols for the synthesis of two distinct classes of medicinally relevant heterocyclic compounds: imidazo[1,2-b][1][2][8]triazine derivatives and pyrrolopyrazole derivatives, both utilizing this compound as a key starting material.

I. Synthesis of N-(2,2-Difluoropropyl)-Substituted Imidazo[1,2-b][1][2][8]triazines: A Case Study in Amide Coupling

Application Note: Amide Bond Formation with this compound

The synthesis of N-(2,2-difluoropropyl) amides is a crucial step in the elaboration of more complex heterocyclic systems. This transformation is typically achieved through the coupling of a carboxylic acid with this compound. The choice of coupling agent and reaction conditions is critical for achieving high yields and purity, especially when dealing with complex substrates.

Expertise & Experience:

The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent is a well-established and highly effective method for amide bond formation, particularly with less nucleophilic amines or sterically hindered substrates.[2][3] The reaction proceeds through the formation of an active ester intermediate, which is then readily attacked by the amine. The presence of a non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is essential to neutralize the hydrochloride salt of the amine, liberating the free amine for the coupling reaction, and also to scavenge the acid generated during the reaction. The choice of a polar aprotic solvent like DMF (N,N-Dimethylformamide) ensures the solubility of all reactants and intermediates.

Trustworthiness:

The protocol described below is a self-validating system. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the complete consumption of the starting carboxylic acid. The purification by column chromatography provides the pure amide product, the structure of which can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocol: Synthesis of a N-(2,2-Difluoropropyl)imidazo[1,2-b][1][2][8]triazine-7-carboxamide

This protocol is adapted from the synthesis of IL-17 modulators as described in patent WO2024218032A1.[3]

Materials:

-

Imidazo[1,2-b][1][2][8]triazine-7-carboxylic acid derivative (Intermediate 2 in the patent)

-

This compound (CAS 868241-48-9)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the imidazo[1,2-b][1][2][8]triazine-7-carboxylic acid derivative (1.0 eq) and DIPEA (5.0 eq) in anhydrous DMF, add HATU (1.3 eq) at room temperature.

-

Stir the mixture for 5 minutes to activate the carboxylic acid.

-

Add this compound (1.6 eq) to the reaction mixture.

-

Stir the reaction mixture at room temperature overnight.

-

Upon completion of the reaction (monitored by TLC or LC-MS), dilute the mixture with brine and ethyl acetate.

-

Separate the organic and aqueous phases.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired N-(2,2-difluoropropyl)imidazo[1,2-b][1][2][8]triazine-7-carboxamide.

Visualization of the Synthetic Workflow

Caption: Workflow for the synthesis of N-(2,2-difluoropropyl) amides.

II. One-Pot Synthesis of a Pyrrolopyrazole Derivative: A Multicomponent Approach

Application Note: Multicomponent Reactions for Rapid Assembly of Complex Heterocycles

Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials.[9][10] This approach is highly efficient, reducing the number of synthetic steps, purification procedures, and waste generation. The synthesis of a pyrrolopyrazole derivative, as described in patent EP 3936192 B1, is an excellent example of a sequential, one-pot, multicomponent reaction where this compound plays a key role in the formation of an intermediate that subsequently undergoes cyclization.[8]

Expertise & Experience:

In this synthesis, this compound participates in a reaction sequence that likely involves the formation of an imine or enamine intermediate. The use of triethylamine (TEA) as a base is crucial for neutralizing the hydrochloride salt and facilitating the initial condensation reaction. The subsequent addition of hydrazine monohydrate triggers a cyclization cascade, leading to the formation of the final pyrrolopyrazole scaffold. The choice of a high boiling point solvent and elevated temperatures is necessary to drive the reaction to completion, especially in the cyclization step.

Trustworthiness:

The protocol's reliability is demonstrated by its inclusion in a patent application, which requires detailed and reproducible experimental procedures. The sequence is designed for the efficient construction of the target molecule, and the final product can be isolated and characterized using standard analytical methods to confirm its structure and purity.

Experimental Protocol: One-Pot Synthesis of a 4-(4-chlorobenzyl)-1-(2,2-difluoropropyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Derivative

This protocol is adapted from the synthesis of a PSS1 inhibitor as described in patent EP 3936192 B1.[8]

Materials:

-

A suitable precursor (e.g., a 1,3-dicarbonyl compound or its equivalent)

-

4-Chlorobenzaldehyde

-

This compound (CAS 868241-48-9)

-

Triethylamine (TEA)

-

Hydrazine monohydrate

-

A suitable solvent (e.g., ethanol or acetic acid as mentioned in similar syntheses)

-

1 M Sodium hydroxide solution

-

Ethyl acetate (EtOAc)

Procedure:

-

Combine the precursor and a suitable solvent in a reaction vessel.

-

Sequentially add 4-chlorobenzaldehyde, this compound, and triethylamine at room temperature.

-

Heat the reaction mixture to 100°C and stir for 7 hours.

-

Cool the reaction mixture to room temperature.

-

Add hydrazine monohydrate to the mixture.

-

Heat the reaction mixture to 100°C and stir for an additional 4.5 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

To the residue, add 1 M aqueous sodium hydroxide solution and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired pyrrolopyrazole derivative.

Visualization of the Synthetic Workflow

Caption: Workflow for the one-pot synthesis of a pyrrolopyrazole derivative.

Quantitative Data Summary

| Reaction Type | Heterocycle | Key Reagents | Base | Solvent | Temperature (°C) | Time | Reference |

| Amide Coupling | Imidazo[1,2-b][1][2][8]triazine | Carboxylic acid, 2,2-Difluoropropylamine HCl, HATU | DIPEA | DMF | Room Temp. | Overnight | [3] |

| Multicomponent | Pyrrolopyrazole | Precursor, 4-Chlorobenzaldehyde, 2,2-Difluoropropylamine HCl, Hydrazine | TEA | - | 100 | 11.5 h | [8] |

Conclusion

This compound is a valuable and versatile building block for the synthesis of fluorinated heterocycles. The protocols detailed in this guide demonstrate its utility in both standard amide coupling reactions and more complex multicomponent strategies for the rapid assembly of medicinally relevant scaffolds. The unique electronic properties conferred by the gem-difluoro group continue to make this and similar reagents highly attractive in the field of drug discovery and development.

References

- 1. cphi-online.com [cphi-online.com]

- 2. WO2023275301A1 - Imidazotriazine derivatives as il-17 modulators - Google Patents [patents.google.com]

- 3. WO2024218032A1 - Imidazotriazine derivatives as il-17 modulators - Google Patents [patents.google.com]

- 4. New synthesis of 2-heteroarylperfluoropropionic acids derivatives by reaction of azine N-oxides with hexafluoropropene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenoxydifluoromethyl Substituted Nitrogen Heterocycles. Synthesis and Heterocyclization Reactions of Ethyl 4,4-Difluoro-4-phenoxyacetoacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 7. TW202100526A - Pyrrolopyrazole derivatives - Google Patents [patents.google.com]

- 8. data.epo.org [data.epo.org]

- 9. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Multicomponent reactions for the synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]